Phthalimidinoglutarimide-C3-O-PEG1-C2-Br
Beschreibung
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br is a synthetic compound designed for applications in targeted protein degradation and PROTAC (Proteolysis-Targeting Chimera) development. Structurally, it consists of a phthalimidinoglutarimide core linked via a C3-O-PEG1 spacer to a terminal bromine (Br) group. The bromine atom serves as a reactive handle for further conjugation, enabling covalent bonding with thiol-containing biomolecules or other nucleophiles in drug delivery systems .
Key features include:
- Core Structure: The phthalimidinoglutarimide moiety shares structural homology with thalidomide derivatives, which are known for binding cereblon (CRBN), a critical E3 ubiquitin ligase in protein degradation pathways .
- PEG1 Linker: The short polyethylene glycol (PEG) spacer balances flexibility and steric hindrance, optimizing molecular interactions in PROTAC designs.
- Bromine Terminal Group: Enhances reactivity for click chemistry or alkylation reactions compared to hydroxyl- or tosyl-terminated analogs .
Eigenschaften
Molekularformel |
C20H25BrN2O5 |
|---|---|
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
3-[7-[3-[2-(2-bromoethoxy)ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C20H25BrN2O5/c21-8-10-28-12-11-27-9-2-4-14-3-1-5-15-16(14)13-23(20(15)26)17-6-7-18(24)22-19(17)25/h1,3,5,17H,2,4,6-13H2,(H,22,24,25) |
InChI-Schlüssel |
FGSXAAWCVZFJQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCBr |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-O-PEG1-C2-Br typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG chain, followed by the introduction of the bromine atom at the terminal position. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-C3-O-PEG1-C2-Br may involve large-scale reactors and automated processes to handle the complex synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Quality control measures, including spectroscopic analysis and chromatography, are employed to verify the identity and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The PEG linker can be cleaved under acidic or basic conditions, resulting in the separation of the phthalimide and glutarimide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce oxidized forms of the phthalimide or glutarimide groups.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-C3-O-PEG1-C2-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of protein-ligand interactions and as a probe for investigating biological pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-C3-O-PEG1-C2-Br involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide and glutarimide groups can form covalent or non-covalent bonds with these targets, modulating their activity. The PEG linker provides flexibility and solubility, facilitating the compound’s access to its targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related derivatives, focusing on molecular properties, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Implications
This shorter linker may reduce aqueous solubility but minimizes steric bulk, enhancing target engagement in dense biological environments . PEG3 derivatives (e.g., Phthalimide-PEG3-C2-OTs) are preferred for extended spacer requirements in PROTACs, whereas PEG1 is suited for compact architectures .
Terminal Group Reactivity: Bromine (Br): Facilitates alkylation or Suzuki coupling, offering versatility in covalent inhibitor design. This contrasts with hydroxyl-terminated analogs (e.g., Phthalimidinoglutarimide-C3-O-PEG1-OH), which are inert under physiological conditions . Tosyl (OTs): Acts as a leaving group in nucleophilic substitutions, enabling efficient conjugation with amines or thiols. However, tosyl groups require basic conditions, limiting compatibility with acid-sensitive substrates .
Core Modifications: Thalidomide derivatives (e.g., C13H10N2O4) lack PEG linkers and reactive terminals, relying on non-covalent CRBN binding. The addition of PEG-Br in Phthalimidinoglutarimide-C3-O-PEG1-C2-Br modernizes the scaffold for covalent or bifunctional applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
